molecular formula C4H3BrO2S2 B13125236 5-Bromothiophene-2-sulfinicacid

5-Bromothiophene-2-sulfinicacid

Cat. No.: B13125236
M. Wt: 227.1 g/mol
InChI Key: MLQCXAGNFBJZHE-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-sulfinic acid (C₄H₃BrO₂S₂) is a sulfinic acid derivative of thiophene, featuring a bromine substituent at the 5-position and a sulfinic acid (-SOOH) group at the 2-position. These derivatives are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry. For instance, sulfonamide derivatives of bromothiophene exhibit urease inhibition and antimicrobial activities, as demonstrated in synthesis protocols involving chlorosulfonic acid and Suzuki coupling reactions .

Properties

Molecular Formula

C4H3BrO2S2

Molecular Weight

227.1 g/mol

IUPAC Name

5-bromothiophene-2-sulfinic acid

InChI

InChI=1S/C4H3BrO2S2/c5-3-1-2-4(8-3)9(6)7/h1-2H,(H,6,7)

InChI Key

MLQCXAGNFBJZHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

5-Bromothiophene-2-sulfinic acid is widely used as a building block in organic synthesis. It participates in various coupling reactions, including:

  • Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
  • Nucleophilic Substitution Reactions : The sulfinic acid group can act as a leaving group, facilitating the introduction of various nucleophiles.
Reaction TypeDescriptionExample Products
Suzuki-Miyaura CouplingForms carbon-carbon bonds using boronic acidsArylthiophenes
Nucleophilic SubstitutionIntroduces nucleophiles via sulfinic acid groupSulfonamide derivatives

Medicinal Chemistry

In medicinal chemistry, 5-bromothiophene-2-sulfinic acid has shown promise in drug discovery due to its biological activity:

  • Antimicrobial Properties : Derivatives of this compound have been investigated for their ability to inhibit bacterial growth, particularly against urease-producing bacteria.
  • Anticancer Activity : Some studies indicate that compounds derived from 5-bromothiophene-2-sulfinic acid exhibit cytotoxic effects on cancer cell lines.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 5-bromothiophene-2-sulfinic acid inhibited urease activity in Proteus mirabilis, suggesting potential therapeutic applications in treating urinary tract infections.

Agricultural Applications

The compound's derivatives have also been explored for their agricultural applications:

  • Nematicidal Activity : Research indicates that certain derivatives exhibit significant nematicidal properties against plant-parasitic nematodes such as Bursaphelenchus xylophilus.
Application TypeTarget OrganismEffectiveness (LC50)
NematicidalBursaphelenchus xylophilus25.92 μg/mL
AntifungalBotrytis cinereaEC50 of 2.67 μg/mL

Biological Mechanisms

The biological effects of 5-bromothiophene-2-sulfinic acid can be attributed to its interaction with various biological targets:

  • Quorum Sensing Inhibition : The compound has been shown to inhibit quorum sensing in Vibrio species by binding to the SmcR protein, thereby reducing virulence and biofilm formation.
  • Enzyme Inhibition : Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Mechanism of Action

The mechanism by which 5-Bromothiophene-2-sulfinicacid exerts its effects depends on its specific application. In chemical reactions, the sulfinic acid group acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Functional Group Molecular Formula Key Properties/Applications
5-Bromothiophene-2-sulfinic acid Not provided -SOOH C₄H₃BrO₂S₂ Hypothesized intermediate for sulfonamide synthesis
5-Bromothiophene-2-sulfonamide Not provided -SO₂NH₂ C₄H₃BrN₂O₂S₂ Antimicrobial agent; Suzuki coupling precursor
5-Bromothiophene-2-sulfonyl chloride 55854-46-1 -SO₂Cl C₄H₂BrClO₂S₂ Reactive intermediate for sulfonamide synthesis
5-Bromothiophene-2-carboxylic acid 4701-17-1 -COOH C₅H₃BrO₂S Building block for metal-organic frameworks
5-Bromobenzo[b]thiophene-2-carboxylic acid 7312-10-9 -COOH (fused benzene ring) C₉H₅BrO₂S Enhanced π-conjugation for optoelectronic materials

Key Observations:

  • Sulfinic Acid vs. Sulfonyl chloride () is highly reactive, enabling efficient conversion to sulfonamides (e.g., via amidation) .
  • Carboxylic Acid Derivatives : Compounds like 5-bromothiophene-2-carboxylic acid () and its benzo-fused analog () exhibit higher thermal stability due to strong hydrogen bonding, unlike sulfinic acid, which may be more acidic but less stable .

Table 2: Reactivity Comparison

Compound Key Reactions Applications
5-Bromothiophene-2-sulfonamide Suzuki coupling with aryl boronic acids Synthesis of 5-arylthiophene-2-sulfonylacetamides (yields: 60–85%)
5-Bromothiophene-2-sulfonyl chloride Nucleophilic substitution (e.g., with amines) Production of sulfonamide drugs
5-Bromothiophene-2-carbohydrazide Condensation reactions Anticancer agent development
5-Bromothiophene-2-boronic acid Suzuki-Miyaura cross-coupling Polymer and ligand synthesis

Notable Findings:

  • Sulfonamide derivatives () show moderate to high yields (60–85%) in Suzuki reactions, highlighting their versatility in constructing complex arylthiophene systems.
  • Benzo-fused analogs (e.g., 5-bromobenzo[b]thiophene-2-carboxylic acid) exhibit broader absorption spectra due to extended conjugation, making them superior for photovoltaic applications compared to non-fused derivatives .

Physicochemical Properties

  • Sulfonic Acid vs. Sulfinic Acid : While 5-bromothiophene-2-sulfonic acid (CAS 73348-44-4, ) has a higher oxidation state (-SO₃H) and stronger acidity, sulfinic acid (-SOOH) is less acidic but more nucleophilic, favoring reactions with electrophiles.
  • Thermal Stability : Sulfonyl chlorides (e.g., ) degrade above 150°C, whereas carboxylic acids () remain stable up to 200°C due to intermolecular hydrogen bonding .

Preparation Methods

Direct Bromination of Thiophene-2-Sulfinic Acid

This method involves the bromination of thiophene-2-sulfinic acid using bromine or bromine-containing reagents.

Procedure:

  • Reactants: Thiophene-2-sulfinic acid and bromine.
  • Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to minimize side reactions.
  • Mechanism: Bromine reacts with the thiophene ring at the 5-position due to its electron-rich nature, facilitated by the sulfinic acid group.
  • Yield: Moderate to high yields depending on reaction conditions.

Advantages:

  • Straightforward and efficient for small-scale synthesis.

Disadvantages:

  • Requires careful handling of bromine due to its corrosive nature.

Sulfonyl Chloride Hydrolysis

This method uses 5-bromothiophene-2-sulfonyl chloride as a precursor, which undergoes hydrolysis to form the sulfinic acid derivative.

Procedure:

  • Reactants: 5-Bromothiophene-2-sulfonyl chloride and water or aqueous base.
  • Conditions: The reaction is typically performed under mild heating (e.g., 50–70°C) to facilitate hydrolysis.
  • Mechanism: Hydrolysis cleaves the sulfonyl chloride group, forming the sulfinic acid functional group.
  • Yield: High yield with minimal by-products.

Advantages:

  • High purity of the final product.

Disadvantages:

  • Requires access to sulfonyl chloride, which may involve additional synthetic steps.

Oxidation of Thiophene Derivatives

Oxidation methods can convert thiophene derivatives into sulfinic acids, including 5-Bromothiophene derivatives.

Procedure:

  • Reactants: 5-Bromothiophene and oxidizing agents such as hydrogen peroxide or sodium periodate.
  • Conditions: Reaction conducted in aqueous or mixed solvents under controlled temperatures.
  • Mechanism: Oxidation introduces the sulfinic acid group at the desired position on the thiophene ring.
  • Yield: Variable depending on the oxidizing agent and reaction conditions.

Advantages:

  • Versatility in using different oxidizing agents.

Disadvantages:

  • Risk of overoxidation leading to sulfonic acid formation.

Crystallization Techniques for Purification

Following synthesis, purification is crucial to ensure high-quality 5-Bromothiophene-2-sulfinic acid. Crystallization is commonly employed.

Procedure:

  • Solvent selection depends on solubility parameters (e.g., ethanol or acetone).
  • Slow cooling of saturated solutions yields pure crystals.

Advantages:

  • Effective removal of impurities.

Disadvantages:

  • Time-consuming process.

Data Table: Summary of Preparation Methods

Method Reactants Conditions Yield Advantages Disadvantages
Direct Bromination Thiophene-2-sulfinic acid, Bromine Low temperature Moderate-high Simple setup Handling bromine risks
Sulfonyl Chloride Hydrolysis 5-Bromothiophene-2-sulfonyl chloride Mild heating (50–70°C) High High purity Requires precursor synthesis
Oxidation 5-Bromothiophene, H₂O₂/NaIO₄ Controlled temperatures Variable Versatile oxidizing agents Risk of overoxidation
Crystallization Saturated solution Slow cooling N/A High purification efficiency Time-intensive

Analysis and Research Findings

  • Reaction Specificity: The bromination method ensures selective substitution at the 5-position due to electronic effects induced by the sulfinic acid group.
  • Yield Optimization: Sulfonyl chloride hydrolysis consistently produces high yields with minimal side reactions, making it ideal for industrial applications.
  • Environmental Concerns: Oxidation methods require careful monitoring to prevent overoxidation and waste generation.
  • Purity Standards: Crystallization remains essential for achieving pharmaceutical-grade purity levels.

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